
Tetracosan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosan-1-amine is a long-chain primary amine with the chemical formula C24H51N It is derived from tetracosane, a saturated hydrocarbon with 24 carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracosan-1-amine can be synthesized through several methods. One common approach is the reduction of tetracosan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method involves the reaction of tetracosan-1-ol with ammonia in the presence of a dehydrating agent like phosphorus pentoxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of tetracosan-1-nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetracosan-1-imine or further to tetracosanoic acid.
Reduction: It can be reduced to form tetracosane.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetracosan-1-imine, tetracosanoic acid.
Reduction: Tetracosane.
Substitution: Various substituted tetracosan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetracosan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.
Biology: It is studied for its potential role in biological membranes and as a model compound for long-chain amines in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological targets.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which tetracosan-1-amine exerts its effects depends on its interactions with molecular targets. In biological systems, it can interact with cell membranes, influencing membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracosane: A saturated hydrocarbon with 24 carbon atoms, lacking the amine group.
Tetracosan-1-ol: A long-chain alcohol with a hydroxyl group instead of an amine group.
Tetracosanoic acid: A long-chain fatty acid with a carboxyl group.
Uniqueness
Tetracosan-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological interactions compared to its analogs. This makes it valuable for specific applications where the amine functionality is required.
Eigenschaften
Molekularformel |
C24H51N |
|---|---|
Molekulargewicht |
353.7 g/mol |
IUPAC-Name |
tetracosan-1-amine |
InChI |
InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3 |
InChI-Schlüssel |
QHKIWQPIFXRUOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


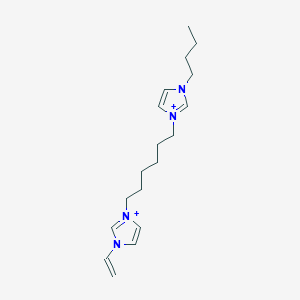
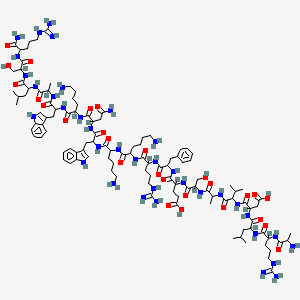
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)

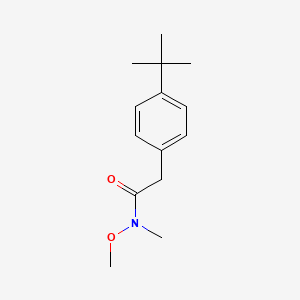
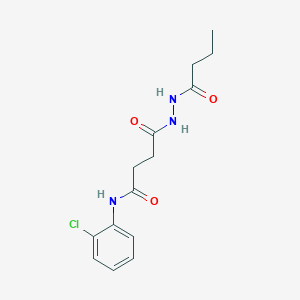
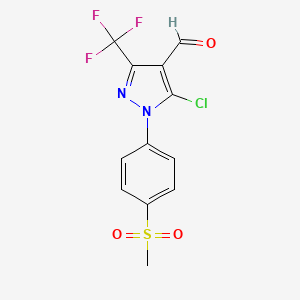
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)

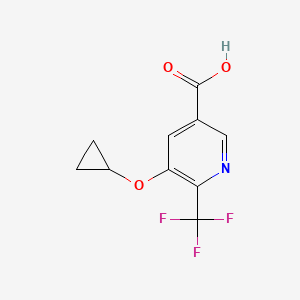
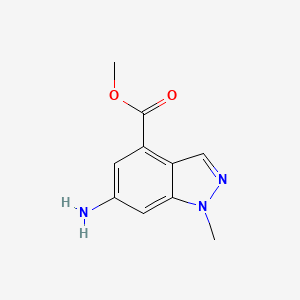
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B14804088.png)
